molecular formula C17H25NO4 B13987445 5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one

5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one

Cat. No.: B13987445
M. Wt: 307.4 g/mol
InChI Key: XIJZKAXGHQYXAA-UHFFFAOYSA-N
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Description

5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one (CAS 2204268-63-1) is an organic compound with the molecular formula C17H25NO4 and a molecular weight of 307.4 g/mol . This chemical features a pyridine ring system substituted with methoxy and methoxypropoxy groups, linked to a 2,2-dimethylcyclopentan-1-one moiety. Its structure, defined by the SMILES notation COC1=C(C=C(C=N1)C1CCC(C1=O)(C)C)OCCCOC , makes it a valuable heterocyclic building block in medicinal chemistry and drug discovery research. Compounds with similar pyridine and pyridinone scaffolds are frequently investigated in pharmaceutical development . Research into related structures has shown their potential as inhibitors of protein-protein interactions and as core components in compounds being studied for the treatment of various diseases . This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

5-[6-methoxy-5-(3-methoxypropoxy)pyridin-3-yl]-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C17H25NO4/c1-17(2)7-6-13(15(17)19)12-10-14(16(21-4)18-11-12)22-9-5-8-20-3/h10-11,13H,5-9H2,1-4H3

InChI Key

XIJZKAXGHQYXAA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=O)C2=CC(=C(N=C2)OC)OCCCOC)C

Origin of Product

United States

Preparation Methods

Synthesis of the 6-Methoxy-5-(3-methoxypropoxy)pyridin-3-yl Intermediate

  • The pyridine ring is functionalized at the 5-position with a 3-methoxypropoxy group. This is typically achieved by nucleophilic substitution or Williamson ether synthesis, where a 3-methoxypropanol derivative reacts with a suitable halogenated pyridine precursor under basic conditions.
  • The 6-methoxy substituent is introduced either by starting from a 6-methoxypyridine derivative or via methylation of a hydroxy group on the pyridine ring.
  • According to patent CN103664886A, a chloromethyl group can be introduced at the 2-position of a methylpyridine derivative in a one-step method, which shortens the reaction steps and improves yield. Although this patent focuses on a related pyridine derivative, the methodology can be adapted for preparing intermediates with methoxypropoxy groups on the pyridine ring.

Preparation of 2,2-Dimethylcyclopentan-1-one Core

  • The cyclopentanone core with geminal dimethyl groups at the 2-position is synthesized using standard cyclization and alkylation techniques.
  • The ketone functionality at the 1-position is preserved throughout subsequent steps.
  • This core is often prepared separately and then functionalized or coupled with the pyridine derivative.

Purification and Isolation

  • After synthesis, the product is purified by standard chromatographic techniques such as silica gel column chromatography or recrystallization.
  • Concentration under reduced pressure and controlled temperature (e.g., 10°C bath under 100 mbar vacuum) is used to remove solvents without decomposing the compound.

Data Table Summarizing Key Preparation Parameters

Step Reaction Type Key Reagents/Conditions Notes
Pyridine ring functionalization Williamson ether synthesis / nucleophilic substitution 3-methoxypropanol derivative, base (e.g., K2CO3), solvent (e.g., DMF) Selective substitution at 5-position; methoxy at 6-position introduced earlier or via methylation
Chloromethylation (if applicable) One-step chloromethylation Chloromethylating agent, solvent, controlled temperature Shortens reaction steps; improves yield
Cyclopentanone core synthesis Cyclization and alkylation Starting cyclic ketones, alkyl halides, base Preparation of 2,2-dimethylcyclopentan-1-one
Coupling pyridine to cyclopentanone Nucleophilic aromatic substitution / cross-coupling Halogenated pyridine derivative, base, solvent, controlled temperature Mild conditions to preserve sensitive groups
Purification Chromatography / recrystallization Silica gel, solvents (e.g., ethyl acetate, hexane) Concentration under vacuum at low temperature to avoid decomposition

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methoxypropoxy groups play a crucial role in binding to these targets, while the cyclopentanone moiety influences the overall stability and reactivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, analogous methodologies and structural motifs from the referenced studies ( and ) allow indirect comparisons. Below is a structured analysis of compounds with overlapping functional groups or synthetic pathways:

Table 1: Key Properties of Comparable Compounds

Compound Name/Structure Core Structure Functional Groups Synthetic Pathway Highlights Reference
5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one (Target) Cyclopentanone-pyridine Methoxy, 3-methoxypropoxy, dimethyl groups Not described in provided evidence N/A
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene Amino, hydroxy, cyano groups Condensation with malononitrile/sulfur
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) Thiophene-carboxylate Amino, ester groups Condensation with ethyl cyanoacetate
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran-pyrazole Amino, hydroxy, cyano, phenyl groups Cyclization with malononitrile

Key Findings from Comparisons :

Functional Group Influence: Methoxy/alkoxy groups in the target compound contrast with amino/cyano groups in 7a and 11a. The cyclopentanone core in the target compound provides steric hindrance absent in pyran (11a) or thiophene (7a, 7b) analogs.

Bioactivity Potential: Pyrazole-thiophene hybrids (7a, 7b) exhibit antimicrobial activity due to electron-withdrawing cyano/ester groups ().

Limitations of Available Evidence

Data gaps include:

  • Physicochemical Properties : LogP, solubility, or stability of the target compound.
  • Biological Activity: No experimental data on efficacy or toxicity.
  • Synthetic Details: Absence of protocols for pyridine-cyclopentanone systems.

Biological Activity

5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one is a complex organic compound with significant potential for various biological activities. Its unique structural features, including a cyclopentanone core and a substituted pyridine ring, suggest interactions with multiple biological targets. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Predicted Pharmacological Effects

Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), researchers have predicted that this compound may exhibit various pharmacological effects. These predictions indicate potential activities against:

  • Antimicrobial agents
  • Anticancer properties
  • Neuroprotective effects

Interaction Studies

Studies utilizing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the binding affinities between this compound and various biological targets. These studies are critical for understanding the mechanism of action and guiding further development.

Comparative Biological Activity

Comparative studies highlight the unique biological activity of this compound in relation to other similar molecules. The following table summarizes some notable compounds with similar structures:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenyl ring and ethynyl groupAntagonist activity at mGluR5 receptors
TrifluoperazineTricyclic structure with trifluoromethyl groupAntipsychotic properties
MethotrexatePteridine derivative with multiple functional groupsAnticancer activity via dihydrofolate reductase inhibition

Synthesis Methods

The synthesis of 5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one typically involves several steps, including:

  • Formation of the Cyclopentanone Core:
    • Utilizing cyclization reactions to create the cyclopentanone structure.
  • Pyridine Ring Substitution:
    • Introducing methoxy and methoxypropoxy groups through nucleophilic substitution reactions.
  • Purification:
    • Employing chromatographic techniques to isolate the desired product with high purity.

Each step requires careful optimization of reaction conditions to ensure high yields and purity.

Neuroprotective Effects

Recent studies have indicated that similar compounds exhibit neuroprotective effects by modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Anticancer Activity

Preliminary research suggests that derivatives of this compound can inhibit cancer cell proliferation in vitro, indicating its potential as an anticancer agent. Further studies are required to elucidate the specific mechanisms involved.

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